3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione
Overview
Description
3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H6ClNO2S and its molecular weight is 227.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity : A related compound was found to exhibit anti-breast cancer activity by showing cytotoxic effects on human breast adenocarcinoma cell lines and good anti-inflammatory properties. This suggests potential applications in cancer therapy (Uwabagira & Sarojini, 2019).
Inhibitory Properties : Another study synthesized compounds based on the thiazolidine-2,4-dione moiety and evaluated their inhibitory potency in reducing nitric oxide production and inhibiting inflammatory enzymes. This indicates a role in inflammatory disease treatment (Ma et al., 2011).
Reactions with Azide and Cyanide Ions : Research also explored the reactions of 3-substituted 5-Arylmethylene-1,3-Thiazolidin-2,4-diones with azide and cyanide ions, contributing to the understanding of its chemical behavior (Youssef, 2007).
Antioxidant Properties : The antioxidant properties of certain thiazolidine-2,4-dione derivatives were investigated, suggesting potential applications in managing oxidative stress-related conditions (Bozdağ‐Dündar et al., 2009).
Antimicrobial Evaluation : Synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives suggest its efficacy against various bacterial and fungal pathogens (Jat et al., 2006).
Synthesis and Characterization : A study on the synthesis and characterization of a novel non-condensed thiazolidine-2,4-dione-bearing derivative hints at its potential in medicinal chemistry (Holota et al., 2022).
Mechanism of Action
Target of Action
It is structurally similar to the compound sr-9009 , which is a REV-ERB agonist. REV-ERB proteins are nuclear receptors that play an essential role in regulating the expression of genes involved in lipid and glucose metabolism, as well as inflammatory responses .
Mode of Action
This could potentially lead to alterations in various biological processes, including metabolism and inflammation .
Biochemical Pathways
Compounds with similar structures have been shown to modulate oxidative stress and inflammatory pathways . Therefore, it is plausible that 3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione may influence similar pathways, leading to downstream effects on cellular functions.
Result of Action
Based on its potential role in modulating oxidative stress and inflammatory pathways , it could potentially influence cellular functions related to these processes.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to these molecules, potentially influencing their function .
Cellular Effects
3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione has been reported to have effects on various types of cells. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBJKLRNVMFMKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274243 | |
Record name | 3-(4-Chlorophenyl)-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51964-23-9 | |
Record name | 3-(4-Chlorophenyl)-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51964-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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